Methyl 4-chloroquinazoline-8-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block Selection

Procure methyl 4-chloroquinazoline-8-carboxylate as the optimal bifunctional quinazoline starting material for kinase-focused library synthesis. The 4-chloro group enables validated SNAr installation of anilines to construct 4-anilinoquinazoline pharmacophores of EGFR/p70S6K/Akt inhibitors. The 8-methyl ester allows divergent orthogonal functionalization—hydrolyze to the free acid or transesterify without protecting group manipulation—unlike the carboxylic acid or ethyl ester analogs. Ideal for hit-to-lead campaigns requiring rapid parallel synthesis at C4 and C8.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 903130-01-8
Cat. No. B1318875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloroquinazoline-8-carboxylate
CAS903130-01-8
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1N=CN=C2Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3
InChIKeyCAZALFALOKHBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloroquinazoline-8-carboxylate (CAS 903130-01-8): Procurement-Specification and Molecular Identity


Methyl 4-chloroquinazoline-8-carboxylate (CAS 903130-01-8; molecular formula C₁₀H₇ClN₂O₂; molecular weight 222.63 g/mol) is a bifunctional quinazoline building block featuring a reactive 4-chloro group and a methyl ester at the 8-position . The quinazoline scaffold is a privileged structure in kinase inhibitor drug discovery, present in FDA-approved agents such as erlotinib, gefitinib, and lapatinib [1]. This compound serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) at C4 and subsequent ester hydrolysis or amidation at C8, enabling divergent access to 4-substituted quinazoline-8-carboxylate derivatives .

Why Methyl 4-chloroquinazoline-8-carboxylate Cannot Be Replaced by Generic Quinazoline Analogs


Generic substitution of methyl 4-chloroquinazoline-8-carboxylate with alternative quinazoline esters or acids introduces significant differences in synthetic utility and downstream application compatibility. The 4-chloro group is the critical electrophilic handle for SNAr with amines to construct 4-anilinoquinazolines—the core pharmacophore of clinically validated EGFR and dual p70S6K/Akt inhibitors [1][2]. The methyl ester at C8 enables orthogonal functionalization: it can be hydrolyzed to the free carboxylic acid for amide coupling, retained as a protecting group during C4 substitution, or transesterified . Substituting with the ethyl ester (MW 236.66) alters solubility and reaction kinetics; substituting with 4-chloroquinazoline-8-carboxylic acid (CAS 1824465-41-9) eliminates the ester's protective function and changes purification behavior . The precise balance of C4 electrophilicity and C8 ester lability in this methyl ester variant is not uniformly replicated across the quinazoline analog landscape.

Methyl 4-chloroquinazoline-8-carboxylate: Quantitative Comparative Evidence for Scientific Selection


Methyl Ester vs. Ethyl Ester: Molecular Weight and Synthetic Handle Differentiation

Methyl 4-chloroquinazoline-8-carboxylate (MW 222.63) offers a 6% lower molecular weight compared to its ethyl ester analog ethyl 4-chloroquinazoline-8-carboxylate (MW 236.66). The methyl ester group provides faster hydrolysis kinetics under basic conditions and reduced steric hindrance during subsequent amide bond formation relative to the ethyl ester [1].

Medicinal Chemistry Synthetic Methodology Building Block Selection

EGFR Inhibition Potency of Quinazoline-8-carboxylate-Derived Amides: Target Compound as Enabling Precursor

Quinazoline-8-carboxylate derivatives synthesized from precursors analogous to methyl 4-chloroquinazoline-8-carboxylate demonstrate potent EGFR inhibition. In a study of novel amide analogues, morpholino quinazoline 10 exhibited EGFR IC₅₀ = 6.12 nM, comparable to standard drugs erlotinib and gefitinib [1]. The 4-chloro group of the target compound is the essential synthetic handle for installing the 4-amino substituents that confer this nanomolar EGFR activity.

EGFR Inhibition Kinase Inhibitor Anticancer Drug Discovery

Commercial Purity Benchmarking: Methyl 4-chloroquinazoline-8-carboxylate Supplier Specifications

Methyl 4-chloroquinazoline-8-carboxylate is commercially available with a minimum purity specification of 95% from established research chemical suppliers . This purity tier is sufficient for most synthetic transformations without additional purification. Comparable analogs such as 4-chloroquinazoline-8-carboxylic acid are available at similar purity (95%+) , while the ethyl ester variant specifications vary by vendor.

Quality Control Procurement Specification Synthetic Reliability

Suzuki-Miyaura Cross-Coupling Compatibility of 4-Chloroquinazoline Scaffolds

The 4-chloro substituent on the quinazoline ring is a competent electrophilic partner for microwave-assisted Suzuki-Miyaura cross-coupling with arylboronic acids. Studies on 2-substituted 4-chloroquinazolines demonstrate efficient C4 arylation under palladium catalysis [1]. The 8-methyl ester group of the target compound remains intact under standard Suzuki conditions, enabling sequential functionalization (C4 arylation followed by C8 amidation/hydrolysis) that is not achievable with the free carboxylic acid analog.

Cross-Coupling Palladium Catalysis C–C Bond Formation

Procurement-Driven Application Scenarios for Methyl 4-chloroquinazoline-8-carboxylate (CAS 903130-01-8)


Synthesis of 4-Anilinoquinazoline-8-carboxamide Kinase Inhibitor Libraries

This compound is optimally deployed as the starting material for constructing focused libraries of 4-anilinoquinazoline-8-carboxamides targeting the EGFR and p70S6K/Akt kinase families [1]. The 4-chloro group undergoes SNAr with substituted anilines, while the methyl ester is subsequently hydrolyzed and coupled with diverse amines to generate the carboxamide pharmacophore. This two-step orthogonal sequence is a validated route to low-nanomolar EGFR inhibitors (IC₅₀ = 6.12 nM for optimized derivatives) [1].

Sequential C4 Arylation/C8 Amidation for Dual-Functionalized Quinazolines

Researchers requiring 4-arylquinazoline-8-carboxylate derivatives can utilize this compound in microwave-assisted Suzuki-Miyaura cross-coupling at C4 followed by ester hydrolysis and amidation at C8 [2]. The methyl ester serves as a protecting group during palladium-catalyzed C4 arylation, enabling a convergent synthetic strategy that avoids protecting group manipulations. This sequence is not readily achievable with the free carboxylic acid analog due to potential decarboxylation and competing reactivity.

Precursor to 4-Chloroquinazoline-8-carboxylic Acid for Solid-Phase Synthesis

For applications requiring the free carboxylic acid for solid-phase immobilization or direct amide coupling, the methyl ester can be quantitatively hydrolyzed under mild basic conditions (LiOH or NaOH in aqueous THF/MeOH) to yield 4-chloroquinazoline-8-carboxylic acid (CAS 1824465-41-9) . This approach allows researchers to maintain the methyl ester's stability during storage and early synthetic steps while generating the acid on-demand.

Medicinal Chemistry Hit-to-Lead Optimization of Quinazoline-Based Therapeutics

In hit-to-lead campaigns targeting kinases or LPA receptors, this building block provides rapid access to SAR exploration at both the C4 and C8 positions [3]. The quinazoline scaffold is a privileged structure in multiple FDA-approved kinase inhibitors [1]. Procurement of this specific methyl ester variant enables parallel synthesis of analogs varying the C4 amine substituent while maintaining the C8 carboxylate handle for subsequent diversification.

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